molecular formula C10H10N4 B14278827 1H-Imidazole-1-carboximidamide, N-phenyl- CAS No. 123564-74-9

1H-Imidazole-1-carboximidamide, N-phenyl-

Cat. No.: B14278827
CAS No.: 123564-74-9
M. Wt: 186.21 g/mol
InChI Key: LOGIHLVWNGAXQD-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboximidamide, N-phenyl-: is a heterocyclic compound with the following chemical formula:

C9H8N2\text{C}_9\text{H}_8\text{N}_2C9​H8​N2​

. It features an imidazole ring substituted with a phenyl group. Imidazoles are essential structural motifs found in various functional molecules, playing crucial roles in pharmaceuticals, agrochemicals, dyes, functional materials, and catalysis .

Preparation Methods

Synthetic Routes: One notable method for synthesizing imidazoles involves cyclization of amido-nitriles. Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction proceeds via nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Reaction Conditions: The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic/saturated heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, research in this area continues to evolve.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-carboximidamide, N-phenyl-, like other imidazoles, undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as peracids or metal oxides.

    Reduction: Reducing agents like hydrazine or metal hydrides.

    Substitution: Nucleophilic substitution using appropriate reagents (e.g., alkyl halides).

Major Products: The specific products formed depend on the reaction conditions and substituents. For instance, oxidation may yield N-phenyl-1H-imidazole-1-carboxamide.

Scientific Research Applications

1H-Imidazole-1-carboximidamide, N-phenyl-, finds applications in:

    Medicine: As potential drug candidates due to its heterocyclic scaffold.

    Chemistry: As a building block for more complex molecules.

    Industry: In the synthesis of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While no direct analogs were found for this specific compound, it shares similarities with other N-phenyl-substituted imidazoles

Properties

CAS No.

123564-74-9

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

N'-phenylimidazole-1-carboximidamide

InChI

InChI=1S/C10H10N4/c11-10(14-7-6-12-8-14)13-9-4-2-1-3-5-9/h1-8H,(H2,11,13)

InChI Key

LOGIHLVWNGAXQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N2C=CN=C2

Origin of Product

United States

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